![molecular formula C7H6N2O B564354 OXAZOLO[3,2-A][1,3]DIAZEPINE CAS No. 105066-62-4](/img/structure/B564354.png)
OXAZOLO[3,2-A][1,3]DIAZEPINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OXAZOLO[3,2-A][1,3]DIAZEPINE is a heterocyclic compound that features a fused oxazole and diazepine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OXAZOLO[3,2-A][1,3]DIAZEPINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoxazole with α-haloketones, followed by cyclization to form the desired diazepine ring . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
OXAZOLO[3,2-A][1,3]DIAZEPINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolone derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
OXAZOLO[3,2-A][1,3]DIAZEPINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of OXAZOLO[3,2-A][1,3]DIAZEPINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The compound’s structure allows it to interact with enzymes, receptors, and other proteins, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
OXAZOLO[3,2-A][1,3]DIAZEPINE can be compared with other similar compounds such as thiazolo[3,2-a][1,3]diazepines and thiadiazolo[3,2-a][1,3]diazepines . These compounds share a similar fused ring system but differ in the heteroatoms present in the rings. The unique properties of this compound, such as its specific electronic and steric characteristics, make it distinct and valuable for various applications .
List of Similar Compounds
Eigenschaften
CAS-Nummer |
105066-62-4 |
---|---|
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.138 |
IUPAC-Name |
[1,3]oxazolo[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C7H6N2O/c1-2-4-9-5-6-10-7(9)8-3-1/h1-6H |
InChI-Schlüssel |
JOEWITALKOCJAI-UHFFFAOYSA-N |
SMILES |
C1=CN=C2N(C=C1)C=CO2 |
Synonyme |
Oxazolo[3,2-a][1,3]diazepine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.